2,3,5-Trimethylbenzaldehyde

Vue d'ensemble

Description

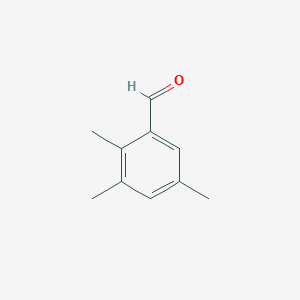

2,3,5-Trimethylbenzaldehyde is an organic compound with the molecular formula C10H12O. It is a derivative of benzaldehyde, where three of the hydrogen atoms on the benzene ring are replaced by methyl groups at the 2, 3, and 5 positions. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3,5-Trimethylbenzaldehyde can be synthesized through several methods. One common approach involves the formylation of 2,3,5-trimethylbenzene using a Vilsmeier-Haack reaction. This reaction typically involves the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under controlled temperature conditions to yield the desired aldehyde.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 2,3,5-trimethyltoluene. This process uses catalysts such as cobalt or manganese salts and operates under elevated temperatures and pressures to achieve high yields.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,5-Trimethylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

Oxidation: 2,3,5-Trimethylbenzoic acid.

Reduction: 2,3,5-Trimethylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Synthesis of Pharmaceuticals

TMB serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. For instance:

- Antibiotics : It plays a role in synthesizing trimethoprim, an antibiotic used to treat bacterial infections.

- Psychoactive Compounds : TMB is involved in the production of certain psychoactive phenethylamines, which have therapeutic potential in treating mood disorders.

Table 1: Pharmaceutical Applications of TMB

| Compound | Application | Reference |

|---|---|---|

| Trimethoprim | Antibiotic | |

| Psychoactive Phenethylamines | Mood disorders treatment |

Agricultural Chemistry

Recent studies have highlighted the potential of TMB and its derivatives as effective acaricides. Specifically, 2,4,5-trimethylbenzaldehyde has shown significant toxicity against stored food mites such as Tyrophagus putrescentiae.

Case Study: Acaricidal Activity

In a study evaluating the acaricidal effects of various methylbenzaldehyde analogues, 2,4,5-trimethylbenzaldehyde demonstrated an LD50 value of 0.78 μg/cm³ against T. putrescentiae, making it approximately 20 times more toxic than traditional acaricides like benzyl benzoate.

Table 2: Acaricidal Efficacy of Methylbenzaldehyde Derivatives

| Compound | LD50 (μg/cm³) | Relative Toxicity |

|---|---|---|

| 2,4,5-Trimethylbenzaldehyde | 0.78 | 20 times more toxic than benzyl benzoate |

| 2-Methylbenzaldehyde | 1.32 | Moderate |

| 3-Methylbenzaldehyde | 1.97 | Lower |

Industrial Applications

TMB is also utilized in the production of photoinitiators used in UV-curable coatings and inks. The compound's ability to absorb UV light and initiate polymerization makes it essential in industries focused on printing and coating technologies.

Table 3: Industrial Uses of TMB

| Application | Description |

|---|---|

| Photoinitiators | Used in UV-curable coatings and inks |

| Polymerization | Initiates polymerization processes |

Flavor and Fragrance Industry

Due to its pleasant aroma, TMB is employed in the flavor and fragrance industry. It is used to create complex scents for perfumes and food products.

Mécanisme D'action

The mechanism of action of 2,3,5-trimethylbenzaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts. In biological systems, it can interact with nucleophiles such as amino acids and proteins, potentially leading to the formation of Schiff bases.

Comparaison Avec Des Composés Similaires

2,4,5-Trimethylbenzaldehyde: Another trimethyl-substituted benzaldehyde with similar properties but different substitution pattern.

3,4,5-Trimethylbenzaldehyde: Differing in the positions of the methyl groups, leading to variations in reactivity and applications.

Uniqueness: 2,3,5-Trimethylbenzaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry for creating specific molecular architectures.

Activité Biologique

2,3,5-Trimethylbenzaldehyde (C10H12O) is an aromatic aldehyde known for its distinct chemical properties and potential biological activities. This compound has garnered attention in various fields, including pharmacology and food science, due to its interactions with biological systems. This article explores the biological activity of this compound, highlighting its effects on cellular mechanisms, antioxidant properties, and potential applications.

- Molecular Formula : C10H12O

- Molecular Weight : 148.20 g/mol

- CAS Number : 14574744

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively and enhance the total antioxidant capacity of biological systems. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Standard Antioxidants | 30 |

Cytotoxicity and Cell Viability

Studies involving HepG2 liver cancer cells have demonstrated that this compound can influence cell viability. The compound was tested using the MTT assay to determine its cytotoxic effects.

Table 2: Cytotoxicity of this compound

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 100 | 85 |

| 200 | 70 |

| 400 | 50 |

The results indicate a dose-dependent decrease in cell viability, suggesting that higher concentrations lead to increased cytotoxicity.

Interaction with Glutathione

The compound's interaction with glutathione (GSH), a critical antioxidant in cells, was assessed. It was found that this compound can conjugate with GSH, leading to alterations in GSH levels within HepG2 cells.

Figure 1: GSH Levels Post Treatment

- Control: Normal GSH levels

- Treatment with this compound: Significant reduction in GSH levels observed after exposure.

This interaction may indicate a mechanism through which the compound exerts its biological effects.

Study on Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various methylbenzaldehyde derivatives against Tyrophagus putrescentiae, a common pest affecting stored products. The results showed that this compound had a high vapor toxicity (LD50 = 0.78 µg/cm³), making it a potential candidate for use as a natural pesticide.

Research on Metabolic Pathways

Further investigations into the metabolic pathways of this compound revealed its role as an inhibitor of cytochrome P450 enzymes like CYP1A2. This inhibition can significantly affect drug metabolism and efficacy in humans, suggesting implications for pharmacological applications.

Propriétés

IUPAC Name |

2,3,5-trimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-4-8(2)9(3)10(5-7)6-11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXWUMMPVFEBNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561846 | |

| Record name | 2,3,5-Trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5779-71-5 | |

| Record name | 2,3,5-Trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.